Cas no 945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid)

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid structure
945749-71-3 structure
Nome del prodotto:4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid
Numero CAS:945749-71-3
MF:C21H20N4O3
MW:376.408504486084
MDL:MFCD18207174
CID:835526
PubChem ID:57990820

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
    • 4-(2-{[4-(4-Morpholinyl)phenyl]amino}-4-pyrimidinyl)benzoic acid
    • 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid
    • VYXONEXRZMHYRY-UHFFFAOYSA-N
    • BCP24121
    • 4-(2-(4-(morpholino)phenylamino)pyrimidin-4-yl)benzoic acid
    • 4-[2-[[4-(4-Morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoic acid (ACI)
    • 4-[2-(4-Morpholinophenylamino)pyrimidin-4-yl]benzoic acid
    • Momelotinib metabolite M19
    • 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoicacid
    • TV28NF837I
    • AKOS030525443
    • SCHEMBL2865873
    • DB-348522
    • 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoic acid
    • 945749-71-3
    • Benzoic acid, 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)-
    • UNII-TV28NF837I
    • CS-14283
    • VMB74971
    • CS-M0412
    • 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid
    • 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid
    • MDL: MFCD18207174
    • Inchi: 1S/C21H20N4O3/c26-20(27)16-3-1-15(2-4-16)19-9-10-22-21(24-19)23-17-5-7-18(8-6-17)25-11-13-28-14-12-25/h1-10H,11-14H2,(H,26,27)(H,22,23,24)
    • Chiave InChI: VYXONEXRZMHYRY-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(C2C=CN=C(NC3C=CC(N4CCOCC4)=CC=3)N=2)=CC=1)O

Proprietà calcolate

  • Massa esatta: 376.15354051g/mol
  • Massa monoisotopica: 376.15354051g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 5
  • Complessità: 498
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 87.6
  • XLogP3: 3

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM159937-1g
4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid
945749-71-3 95%+
1g
$1043 2024-07-19
eNovation Chemicals LLC
D767840-1g
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3 98+%
1g
$975 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058798-1g
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3 98%
1g
¥9723.00 2024-04-24
A2B Chem LLC
AI67973-100mg
4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid
945749-71-3 98%
100mg
$335.00 2024-07-18
1PlusChem
1P00IMCL-100mg
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3 98%
100mg
$298.00 2024-04-19
1PlusChem
1P00IMCL-1g
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3 98%
1g
$975.00 2024-04-19
eNovation Chemicals LLC
D767840-1g
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3 98+%
1g
$975 2025-02-28
eNovation Chemicals LLC
D767840-250mg
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3 98+%
250mg
$500 2025-02-19
eNovation Chemicals LLC
D767840-250mg
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3 98+%
250mg
$500 2024-06-06
ChemScence
CS-M0412-100mg
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
945749-71-3
100mg
$242.0 2022-04-26

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
(Phenylamino)pyrimidine derivatives as protein kinases inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
Riferimento
Phenyl amino pyrimidine compounds and uses thereof
, United States, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  rt → 65 °C; 2 h, 65 °C; 65 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Riferimento
Preparation method of JAK inhibitor momelotinib for treating tumor
, China, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  4 h, reflux
Riferimento
Discovery of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Dual Inhibitors as a Novel Strategy for the Combinational Treatment of Leukemia and Invasive Fungal Infections
Huang, Yahui; Dong, Guoqiang; Li, Huanqiu; Liu, Na; Zhang, Wannian; et al, Journal of Medicinal Chemistry, 2018, 61(14), 6056-6074

Metodo di produzione 5

Condizioni di reazione
Riferimento
Treatment of JAK2-mediated conditions such as anemia using N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide [CYT387] or a related compound
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, < 40 °C
Riferimento
New and Practical Synthesis of Momelotinib
Zhu, Chunping; Xue, Xue; Han, Guanyu; Mao, Yongjun ; Xu, Jingli, Journal of Heterocyclic Chemistry, 2017, 54(5), 2902-2905

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ;  24 h, 85 °C
1.2 Reagents: Lithium hydroxide Solvents: Acetone ,  Water ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Preparation method for JAK inhibitor momelotinib
, China, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  12 h, 80 °C
1.2 Solvents: 1-Butanol ;  30 min, 180 °C
Riferimento
Pyrimidine derivatives as JAK-2 inhibitors in combination with other agents and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 100 °C
1.2 Reagents: Lithium hydroxide Solvents: Water ;  pH 6
Riferimento
Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  16 h, reflux
Riferimento
Solid forms of momelotinib salts and improved processes for the preparation of momelotinib
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; 2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, < 40 °C
Riferimento
Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles
Dai, Ling; Yu, Shuling; Lv, Ningning ; Ye, Xuanzeng; Shao, Yinlin ; et al, Organic Letters, 2021, 23(15), 5664-5668

Metodo di produzione 12

Condizioni di reazione
Riferimento
New and convergent synthesis of Momelotinib dihydrochloride
Zhao, Zhiwei; Liu, Mingjie; Liu, Yaowei; Wang, Yuan; Wu, Chuntao; et al, Heterocycles, 2018, 96(9), 1638-1643

Metodo di produzione 13

Condizioni di reazione
Riferimento
Multiple myeloma treatment
, United States, , ,

Metodo di produzione 14

Condizioni di reazione
Riferimento
Treatment of jak2-mediated conditions
, United States, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Multiple myeloma treatment
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt → 65 °C; 2 h, 65 °C
Riferimento
Deuterated (phenylamino)pyrimidine compounds as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 100 °C; 100 °C → rt
1.2 Reagents: Lithium hydroxide Solvents: Water ;  pH 6
Riferimento
4-Aryl-2-aminopyrimidines or 4-aryl-2-aminoalkylpyrimidines as JAK-2 modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ;  24 h, rt → reflux
1.2 Reagents: Lithium hydroxide Solvents: Acetone ,  Water ;  2 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Riferimento
A novel and efficient synthesis of momelotinib
Sun, Tong; Xu, Jiaojiao; Ji, Min; Wang, Peng, Journal of Chemical Research, 2016, 40(8), 511-513

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Raw materials

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Preparation Products

Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm